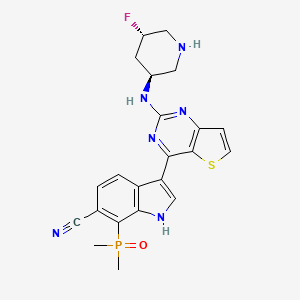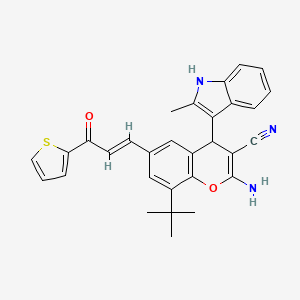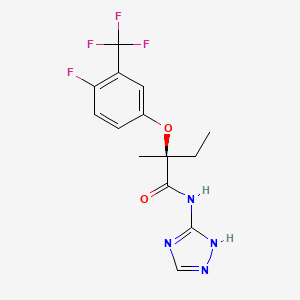
Herbicidal agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbicidal agent 1 is a chemical compound used primarily for controlling unwanted plant growth. It is part of a broader class of chemicals known as herbicides, which are designed to target and eliminate specific types of weeds while leaving desired crops relatively unharmed. This compound is known for its effectiveness in agricultural settings, where it helps to increase crop yields by reducing competition from weeds.
Méthodes De Préparation
The synthesis of Herbicidal agent 1 involves several chemical reactions. One common method includes the reaction of 2-methyl-4-chloro-phenoxyacetic acid with clopyralid. This reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Herbicidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Herbicidal agent 1 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is employed to investigate plant physiology and the impact of herbicides on plant growth. In medicine, it is sometimes used as a model compound to study the effects of similar chemicals on human health. Industrially, this compound is used in the formulation of various herbicidal products designed for agricultural use .
Mécanisme D'action
The mechanism of action of Herbicidal agent 1 involves the inhibition of specific enzymes critical for plant growth. For example, it may inhibit acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. This inhibition disrupts the production of essential lipids, leading to the death of the targeted weeds. The molecular targets and pathways involved in this process are complex and often require detailed biochemical studies to fully understand .
Comparaison Avec Des Composés Similaires
Herbicidal agent 1 can be compared to other similar compounds such as glyphosate and 2,4-dichlorophenoxyacetic acid. While all these compounds are effective herbicides, this compound is unique in its specific mode of action and the types of weeds it targets. Glyphosate, for example, is a non-selective herbicide that kills a wide range of plants, whereas this compound is more selective and targets specific weed species . Other similar compounds include aryloxyphenoxypropionate derivatives and quinazolinone-phenoxypropionate hybrids, which also exhibit herbicidal activity but differ in their chemical structure and mode of action .
Propriétés
Formule moléculaire |
C14H14F4N4O2 |
|---|---|
Poids moléculaire |
346.28 g/mol |
Nom IUPAC |
(2S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14F4N4O2/c1-3-13(2,11(23)21-12-19-7-20-22-12)24-8-4-5-10(15)9(6-8)14(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,22,23)/t13-/m0/s1 |
Clé InChI |
JKBWQRZMPCPUFB-ZDUSSCGKSA-N |
SMILES isomérique |
CC[C@@](C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
SMILES canonique |
CCC(C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
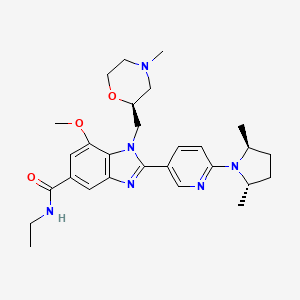
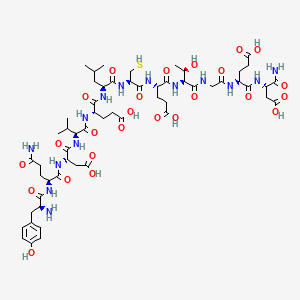
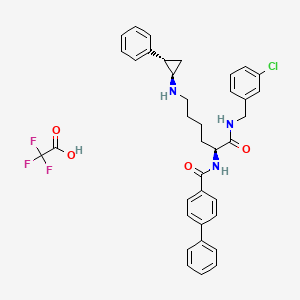
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
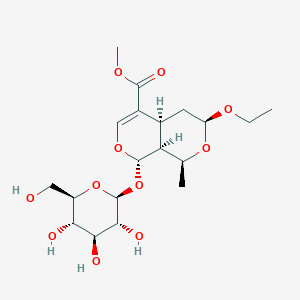
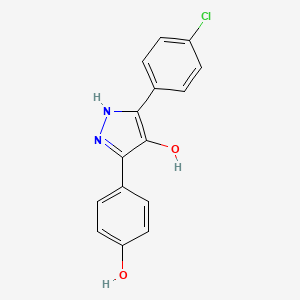
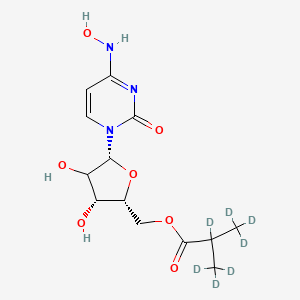
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
